molecular formula C24H35ClO9 B1669813 Dapagliflozin propanediol hydrate CAS No. 960404-48-2

Dapagliflozin propanediol hydrate

货号: B1669813
CAS 编号: 960404-48-2
分子量: 503.0 g/mol
InChI 键: GOADIQFWSVMMRJ-UPGAGZFNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

达格列净丙二醇的制备涉及几种合成路线和反应条件。一种方法包括将达格列净置于酯类溶剂或酯类溶剂与其他溶剂的混合溶剂中形成溶液。然后通过冷却或添加不良溶剂使溶液饱和,然后添加晶种,搅拌以沉淀出固体,并过滤出固体。 然后通过去除溶剂将固体转化为所需的晶体形式 . 工业生产方法通常包括将达格列净丙二醇与填充剂、粘合剂、崩解剂、助流剂、抗粘剂和润滑剂混合形成预制颗粒,然后用该颗粒填充胶囊或制成片剂 .

科学研究应用

Pharmacological Applications

Dapagliflozin propanediol hydrate is primarily indicated for:

  • Type 2 Diabetes Management : It is used in conjunction with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus. The mechanism involves the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion in urine, thereby lowering blood glucose levels .
  • Cardiovascular Benefits : Recent studies have suggested that dapagliflozin may provide cardiovascular benefits for patients with type 2 diabetes. It has been associated with reduced risks of heart failure and cardiovascular events, making it a valuable option for diabetic patients with comorbid cardiovascular conditions .
  • Weight Management : The glucosuria induced by dapagliflozin can lead to weight loss, which is beneficial for overweight or obese patients with type 2 diabetes. This weight reduction is attributed to calorie loss through urine .

Clinical Studies and Findings

Several clinical trials have evaluated the pharmacokinetics and safety profile of this compound:

  • Pharmacokinetics Comparison : A study compared the pharmacokinetics of this compound with its prodrug form, dapagliflozin formate. The results indicated comparable plasma concentration profiles and safety between the two formulations, suggesting that this compound is an effective alternative for patients .
  • Safety Profile : Clinical trials have shown that dapagliflozin is generally well-tolerated among patients, with adverse effects being similar to those observed in placebo groups. Common side effects include urinary tract infections and genital mycotic infections due to increased glucose in urine .

Preparation and Formulation

The formulation of this compound involves specific manufacturing processes to ensure stability and efficacy:

  • Tablet Formulation : A patent describes a method for preparing tablets containing this compound, emphasizing uniformity of dosage units and high stability. The process involves dissolving the compound in suitable solvents and mixing it with excipients like pregelatinized starch and magnesium stearate .

Future Research Directions

Ongoing research is focused on expanding the applications of this compound:

  • Combination Therapies : Investigating its use in combination with other antidiabetic agents to enhance glycemic control and address different aspects of type 2 diabetes management.
  • Broader Therapeutic Uses : Exploring its potential benefits in non-diabetic populations, particularly regarding cardiovascular health and renal protection.

Summary Table of Key Findings

Application AreaDetails
Primary UseManagement of type 2 diabetes mellitus
MechanismInhibition of SGLT2 leading to increased glucose excretion
Cardiovascular BenefitsReduced risk of heart failure and cardiovascular events
Weight ManagementInduces weight loss through glucosuria
Safety ProfileGenerally well-tolerated; common side effects include urinary tract infections
FormulationTablets prepared for stability and uniformity

生物活性

Dapagliflozin propanediol hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus. This compound has gained attention for its antihyperglycemic properties, which are rooted in its ability to inhibit glucose reabsorption in the kidneys, thereby promoting glucose excretion and lowering blood sugar levels. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound works by selectively inhibiting SGLT2, a protein responsible for reabsorbing glucose from the renal tubular fluid back into the bloodstream. The inhibition of this transporter leads to increased urinary glucose excretion, which results in lower plasma glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and potential cardiovascular benefits.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is well-absorbed and has a favorable distribution within the body. A study comparing this compound with its ester prodrug, dapagliflozin formate, showed comparable plasma concentration profiles and bioavailability, indicating that both formulations are effective in delivering the active compound to the systemic circulation .

Key Pharmacokinetic Parameters

ParameterThis compoundDapagliflozin Formate
Maximum Plasma Concentration (Cmax)Similar across formulationsSimilar across formulations
Area Under Curve (AUC)Within bioequivalence range (0.80–1.25)Within bioequivalence range (0.80–1.25)
Half-lifeApproximately 12.9 hoursApproximately 12.9 hours

Clinical Efficacy

Clinical trials have demonstrated that this compound effectively reduces hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes. In a pooled analysis of multiple studies, patients treated with dapagliflozin showed significant reductions in HbA1c compared to placebo .

Summary of Clinical Findings

  • Study Design : Randomized controlled trials
  • Population : Patients with type 2 diabetes
  • Duration : Up to 24 weeks
  • Results :
    • Reduction in HbA1c: Approximately 0.5% to 1% from baseline.
    • Weight loss: Average reduction of about 1-3 kg.
    • Blood pressure: Modest reductions observed.

Safety Profile

The safety profile of this compound has been evaluated in various studies, indicating that it is generally well-tolerated. Common adverse effects include urinary tract infections and genital mycotic infections due to increased glucose in the urine.

Adverse Events Overview

Adverse EventIncidence (%)
Urinary Tract Infection5-10
Genital Mycotic Infection5-8
Hypoglycemia<1

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

  • Case Study 1 : A 55-year-old male with poorly controlled type 2 diabetes experienced a reduction in HbA1c from 9% to 7% after six months of treatment with this compound combined with metformin.
  • Case Study 2 : A clinical trial involving elderly patients showed that dapagliflozin not only improved glycemic control but also resulted in significant weight loss and reduced systolic blood pressure.

属性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOADIQFWSVMMRJ-UPGAGZFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914678
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960404-48-2
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960404-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapagliflozin propanediol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPAGLIFLOZIN PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapagliflozin propanediol hydrate
Reactant of Route 2
Dapagliflozin propanediol hydrate
Reactant of Route 3
Dapagliflozin propanediol hydrate
Reactant of Route 4
Dapagliflozin propanediol hydrate
Reactant of Route 5
Dapagliflozin propanediol hydrate
Reactant of Route 6
Dapagliflozin propanediol hydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。